![molecular formula C19H16F2N4O3 B2481703 2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,4-difluorobenzyl)acetamide CAS No. 1396855-99-4](/img/structure/B2481703.png)

2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,4-difluorobenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

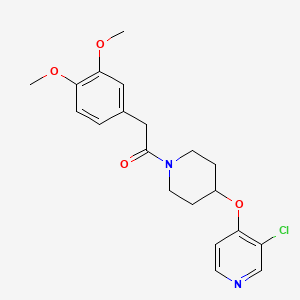

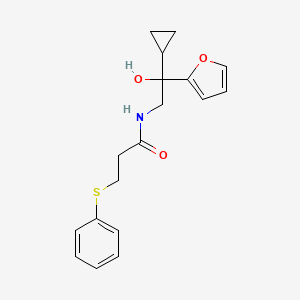

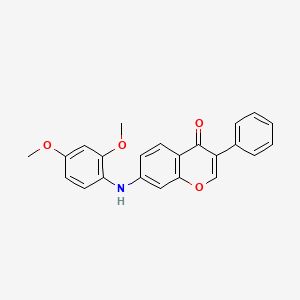

Compounds containing 1,2,4-oxadiazole rings and acetamide groups are known for their significant pharmacological activities and have been subjects of extensive synthetic exploration. The interest in these compounds stems from their diverse biological activities and potential applications in drug development.

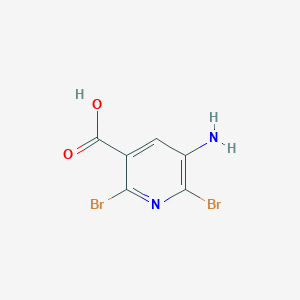

Synthesis Analysis

The synthesis of acetamide derivatives bearing an 1,2,4-oxadiazole cycle involves a multi-step process, starting from commercially available chloropyridine-carboxylic acids and amidoximes to form the corresponding chloro-[3-R1-1,2,4-oxadiazol-5-yl]pyridines. This is followed by hydrazinolysis, ester formation with pyridine ring closure, and finally amide formation to obtain the desired products (Karpina et al., 2019).

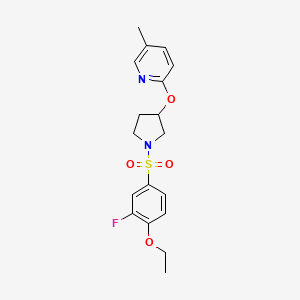

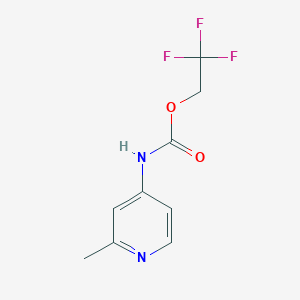

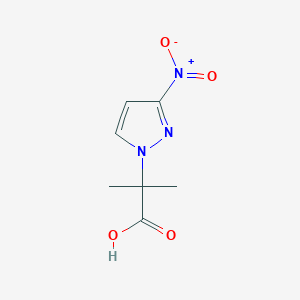

Molecular Structure Analysis

The molecular structure of compounds with acetamide and 1,2,4-oxadiazole moieties is characterized by NMR spectroscopy, confirming the formation of the desired structures. These methods provide detailed insights into the molecular frameworks and the positioning of functional groups critical for biological activity.

Chemical Reactions and Properties

Compounds like 2-chloro-N-aryl substitutedacetamide derivatives exhibit various chemical behaviors depending on their structural features. The presence of 1,2,4-oxadiazole and acetamide functionalities contributes to their reactivity, enabling further chemical modifications and interactions with biological targets. These compounds have been evaluated for cytotoxicity against different cell lines, demonstrating their potential as therapeutic agents (Vinayak et al., 2014).

Aplicaciones Científicas De Investigación

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are recognized for their wide range of biological activities, encompassing anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and various other medicinal applications. These compounds exhibit high therapeutic potency, contributing significantly to the field of medicinal chemistry. The structural feature of the 1,3,4-oxadiazole ring, akin to pyridine, enables effective binding with biological targets, facilitating the development of new medicinal agents with enhanced activity and reduced toxicity (Verma et al., 2019).

Synthetic Advancements in 1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole derivatives has been a focal point in the pursuit of novel drug candidates. Various synthetic strategies, including dehydrogenative cyclization, oxidative cyclization, condensation cyclization, and C-H activation, have been explored to construct 1,3,4-oxadiazole scaffolds. These methodologies facilitate the integration of π-conjugated groups, enhancing the molecules' suitability as chemosensors and in other applications requiring high photoluminescent quantum yield, thermal and chemical stability. The development of selective metal-ion sensors utilizing 1,3,4-oxadiazole derivatives underscores their versatility and potential in creating sophisticated molecular frameworks (Sharma et al., 2022).

Propiedades

IUPAC Name |

2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-[(2,4-difluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N4O3/c20-14-5-3-12(15(21)7-14)8-22-16(26)10-25-9-13(4-6-17(25)27)19-23-18(24-28-19)11-1-2-11/h3-7,9,11H,1-2,8,10H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUOBCIOSSHSSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Methylphenyl)carbonyl]proline](/img/structure/B2481622.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481635.png)

![(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2481639.png)